molecular formula C12H9N3 B1197290 4-Azidobiphenyl CAS No. 31656-91-4

4-Azidobiphenyl

Cat. No. B1197290
CAS RN: 31656-91-4
M. Wt: 195.22 g/mol
InChI Key: FPXOTFVRBPJFQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Azidobiphenyl and related compounds can be synthesized through various methods, including the reaction of dilithiobiphenyl with BCl(3) and subsequent reaction with trimethylsilyl azide. This approach yields azido compounds that exhibit interesting reactivity and structural characteristics, such as forming cyclic trimers in the solid state and undergoing transformations in the presence of water and oxygen (Biswas, Oppel, & Bettinger, 2010).

Molecular Structure Analysis

The molecular structure of azidobiphenyl derivatives is characterized by their azide groups and biphenyl cores. These structures have been analyzed using techniques like X-ray diffraction and computational chemistry, revealing the presence of strong Lewis acidity in their boron centers and the structural features of the azide groups (Biswas, Oppel, & Bettinger, 2010).

Chemical Reactions and Properties

Azidobiphenyl compounds participate in various chemical reactions, including polymerization and cross-linking processes. For example, aromatic polyesters containing azido groups can undergo chemical modifications and thermal cross-linking, leading to materials with enhanced physical properties (Nagane et al., 2019).

Physical Properties Analysis

The physical properties of azidobiphenyl derivatives, such as crystallinity and phase behavior, are influenced by their molecular structure. For instance, certain azidobiphenyl compounds exhibit liquid-crystalline properties, with the mesomorphic behavior dependent on the specific substituents used in their synthesis (Iwan et al., 2010).

Chemical Properties Analysis

The chemical properties of 4-Azidobiphenyl derivatives are characterized by their reactivity towards various chemical agents and their potential for forming polymers and other complex molecules. The introduction of azido groups into biphenyl compounds can significantly alter their reactivity, enabling the synthesis of materials with specific functionalities (Kaiser & Richert, 2010).

Scientific Research Applications

  • Formation of Arylnitrene in Photoreaction : 4-Azidobiphenyl was studied for its ability to form arylnitrene when irradiated with UV light. The research demonstrated that approximately 20% of the 4-Azidobiphenyl molecule converted to triplet 2-biphenylnitrene and dinitrogen molecules. This reaction was unique to 4-Azidobiphenyl compared to other similar compounds (Takayama et al., 2010).

  • Use as a Thiol Protecting Group : Tris(4-azidophenyl)methanol, a derivative of 4-Azidobiphenyl, has been shown to be effective as a protecting group for thiols in peptoid synthesis. It can be cleaved under mild conditions and is useful in materials chemistry applications due to its functionalization potential through cycloaddition reactions (Qiu et al., 2023).

  • Electrochemical Reduction Studies : 4-Azidophenyl-deoxynucleoside conjugates have been studied for their electrochemical behavior. These compounds are reduced differently based on the pH of the environment. The study also proposed a mechanism for the electrochemical reduction of these conjugates, which could be significant in understanding redox reactions in biochemical systems (Daňhel et al., 2018).

  • Ecotoxicological Evaluation : The ecotoxicological effects of 4-aminobiphenyl, a compound related to 4-Azidobiphenyl, have been evaluated using various bioassays. This study highlights the importance of using a range of tests to fully understand the environmental impact of such compounds (Jiangning et al., 2004).

  • Antiviral Applications : 4'-Azidouridine, a nucleoside analogue related to 4-Azidobiphenyl, has been shown to inhibit hepatitis C virus replication. This study demonstrates the potential of 4'-Azidouridine derivatives in antiviral therapy (Perrone et al., 2007).

Future Directions

The future directions for 4-Azidobiphenyl research could involve its use in the drug discovery process, particularly in nitrogen scanning in aryl fragments . This process is valuable as it allows for the systematic modification of molecular structures, which is often required in drug development .

properties

IUPAC Name

1-azido-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c13-15-14-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXOTFVRBPJFQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00185548
Record name 4-Azido-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00185548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azidobiphenyl

CAS RN

31656-91-4
Record name 4-Azido-1,1'-biphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031656914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Azido-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00185548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AZIDODIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVA737WG4E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
106
Citations
CH Yun, GJ Hammons, G Jones, MV Martin… - Biochemistry, 1992 - ACS Publications
… 4-Azidobiphenyl (4-N3BP) was developed as a photoaffinity label for P-450 1A2 proteins because of its similarity to 4-aminobiphenyl, a known substrate for the enzymes. 4-N3BP was …
Number of citations: 70 pubs.acs.org
RS Kerdar, D Dehner, D Wild - Toxicology letters, 1993 - Elsevier
… 2-Azidofluorene is flatter and more mutagenic than the otherwise comparable 4-azidobiphenyl. (iv) The position of the azidolnitrenium substituent. There are consistent differences …
Number of citations: 25 www.sciencedirect.com
D Wild, A Dirr, I Fasshauer, D Henschler - Carcinogenesis, 1989 - academic.oup.com
… We have studied mutagenesis in Salmonella by a series of arylazides: phenylazide, 4-azidobiphenyl, 6-azidochrysene, 2-azidofluorene, 1-azidonaphthalene, 2-azido-naphthalene, 1-…
Number of citations: 36 academic.oup.com
FP Guengerich, WG Humphreys, CH Yun… - Princess Takamatsu …, 1995 - europepmc.org
… human P450 1A2 enzymes; the peptides labeled in the enzymes have been identified, along with the region in rat P450 1A2 that is modified with the photoaffinity label 4-azidobiphenyl. …
Number of citations: 32 europepmc.org
D Wild - Chemico-biological interactions, 1992 - Elsevier
… For instance, 2-azidobiphenyl is only 1/6 as active as 4-azidobiphenyl and this might be due to an intra-molecular reaction of the reactive species formed from the 2-azidoisomer but not …
Number of citations: 4 www.sciencedirect.com
F Bebensee, C Bombis, SR Vadapoo… - Journal of the …, 2013 - ACS Publications
… 9-ethynylphenanthrene (alkyne) and 4-azidobiphenyl (azide) produces a 1,4-triazole. … We have designed the reactants 9-ethynylphenanthrene (alkyne) and 4-azidobiphenyl (azide) …
Number of citations: 149 pubs.acs.org
AP Dicks, AR Ahmad, RA McClelland - Journal of the Chemical …, 1999 - pubs.rsc.org
… (N-Methylacetylamino)-4-azidobiphenyl 2d in pH 7 water, with the closed circles the reading immediately after the laser pulse, and the open squares, after completion of the exponential …
Number of citations: 23 pubs.rsc.org
D Wild, RS Kerdar - Zeitschrift für Lebensmitteluntersuchung und …, 1998 - Springer
… than azides with conjugated and fused rings, eg 4-azidobiphenyl, 2-azidonaphthalene, 6-… , 5- and 6-azidoquinoline, 2- and 4-azidobiphenyl). The heterocyclic nitrenium ions of IQ, …
Number of citations: 8 link.springer.com
P Zhu, SY Ong, PY Chan, YF Poon… - … A European Journal, 2001 - Wiley Online Library
… 4-Azidobiphenyl: The compound 4-azidobiphenyl was also synthesized based on procedures previously reported for the synthesis of azido compounds.48 In a round-bottom flask (200 …
R Lindner, A Kühnle - ChemPhysChem, 2015 - Wiley Online Library
… By cosublimation of 9-ethynylphenanthrene and 4-azidobiphenyl, it was found that these two compounds react already at room temperature to yield the corresponding triazole. Similarly, …

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